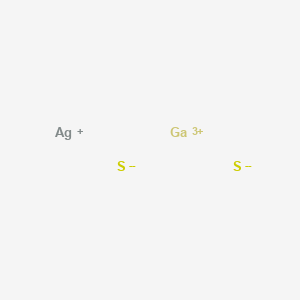
Gallium silver disulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium silver disulphide, with the molecular formula AgGaS₂, is a compound that combines the elements gallium, silver, and sulfur It is known for its unique optical and electrical properties, making it a subject of interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gallium silver disulphide can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common approach involves the direct combination of gallium, silver, and sulfur at high temperatures. The reaction typically occurs in a sealed quartz tube under an inert atmosphere to prevent oxidation. The reaction conditions often include temperatures ranging from 500°C to 700°C.
Industrial Production Methods: In industrial settings, this compound is produced using high-purity starting materials to ensure the quality of the final product. The process involves the precise control of temperature and pressure to achieve the desired crystalline structure. Chemical vapor deposition is also employed for large-scale production, where gaseous precursors are reacted to form thin films of this compound on suitable substrates.
Analyse Chemischer Reaktionen
Types of Reactions: Gallium silver disulphide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique electronic structure and bonding characteristics.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid. The reaction typically occurs at elevated temperatures.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride. These reactions are often carried out under controlled conditions to prevent the formation of unwanted by-products.
Substitution: Substitution reactions can occur with halogens or other chalcogenides, where sulfur atoms in the compound are replaced by other elements. These reactions are usually facilitated by the presence of catalysts and occur at moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gallium oxide and silver sulfate, while reduction can yield elemental gallium and silver.
Wissenschaftliche Forschungsanwendungen
Gallium silver disulphide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a catalyst in various organic reactions. Its unique electronic properties make it an effective catalyst for processes such as hydrogenation and oxidation.
Biology: In biological research, this compound nanoparticles are explored for their potential use in drug delivery systems. The compound’s biocompatibility and ability to interact with biological molecules make it a promising candidate for targeted drug delivery.
Medicine: In medicine, this compound is investigated for its antimicrobial properties. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of photovoltaic cells and optoelectronic devices. Its semiconducting properties enable the efficient conversion of light into electricity, making it a valuable material for solar energy applications.
Wirkmechanismus
The mechanism by which gallium silver disulphide exerts its effects is primarily related to its electronic structure and interaction with other molecules. The compound’s semiconducting nature allows it to participate in electron transfer processes, which are crucial for its catalytic and antimicrobial activities.
Molecular Targets and Pathways: this compound interacts with various molecular targets, including enzymes and cellular membranes. In antimicrobial applications, the compound disrupts bacterial cell walls and interferes with essential metabolic pathways, leading to cell death. In catalytic processes, this compound facilitates electron transfer reactions, enhancing the efficiency of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Gallium silver disulphide can be compared with other similar compounds, such as gallium sulfide (Ga₂S₃) and silver sulfide (Ag₂S).
Gallium Sulfide (Ga₂S₃): Gallium sulfide is another chalcogenide compound with semiconducting properties. it lacks the unique combination of silver and gallium found in this compound, which imparts distinct optical and electrical characteristics.
Silver Sulfide (Ag₂S): Silver sulfide is known for its conductivity and is used in various electronic applications. While it shares some properties with this compound, the presence of gallium in the latter enhances its semiconducting behavior and makes it more suitable for optoelectronic applications.
Uniqueness of this compound: The combination of gallium and silver in this compound results in a compound with unique properties that are not observed in its individual components. This makes it a valuable material for a wide range of applications, from catalysis to photovoltaics.
Eigenschaften
CAS-Nummer |
12249-54-6 |
|---|---|
Molekularformel |
AgGaS |
Molekulargewicht |
209.66 g/mol |
IUPAC-Name |
gallium;silver;disulfide |
InChI |
InChI=1S/Ag.Ga.S |
InChI-Schlüssel |
KIASIFZNYBFQQK-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[Ga+3].[Ag+] |
Kanonische SMILES |
S=[Ag].[Ga] |
Key on ui other cas no. |
12249-54-6 |
Synonyme |
gallium silver disulphide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















